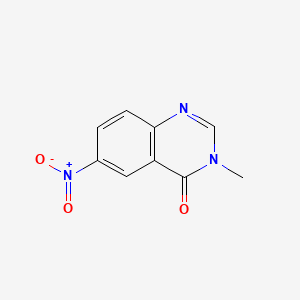

3-methyl-6-nitroquinazolin-4(3H)-one

Description

Historical Development and Pharmacological Relevance of the Quinazolinone Scaffold

The first quinazoline (B50416) derivative was synthesized in 1869 by Griess. nih.gov However, it was the isolation of the quinazolinone alkaloid febrifugine (B1672321) from the Chinese medicinal plant Dichroa febrifuga, known for its antimalarial properties, that ignited significant interest in the therapeutic potential of this class of compounds. bohrium.com

The quinazolinone core, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, has proven to be a robust framework for the development of a wide array of therapeutic agents. researchgate.netomicsonline.org This structural versatility has allowed for the synthesis of numerous derivatives with a broad spectrum of pharmacological activities. nih.govresearchgate.netwisdomlib.org The stability of the quinazolinone nucleus towards metabolic degradation has further enhanced its appeal as a pharmacophore. bohrium.comomicsonline.org

Over the decades, research has unveiled the diverse biological potential of quinazolinone derivatives, leading to the development of several clinically successful drugs. These compounds have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive agents, among others. nih.govresearchgate.nettandfonline.com This wide range of activities underscores the pharmacological importance of the quinazolinone scaffold in drug discovery. researchgate.net

Table 1: Selected Pharmacological Activities of the Quinazolinone Scaffold

| Pharmacological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology |

| Anti-inflammatory | Inflammation and Pain |

| Antimicrobial | Infectious Diseases |

| Anticonvulsant | Neurology |

| Antihypertensive | Cardiology |

| Antiviral | Infectious Diseases |

| Antimalarial | Infectious Diseases |

Current Academic Research Landscape of Substituted Quinazolinone Derivatives

The academic fascination with quinazolinone derivatives continues to thrive, with contemporary research focusing on the synthesis and biological evaluation of novel substituted analogues. mdpi.comfrontiersin.org Modern synthetic methodologies, including microwave-assisted and metal-catalyzed reactions, have facilitated the efficient production of diverse libraries of these compounds for high-throughput screening. frontiersin.org

Current research often involves the strategic modification of the quinazolinone core at various positions to enhance potency and selectivity for specific biological targets. bohrium.com Structure-activity relationship (SAR) studies have revealed that substitutions at the 2, 3, and 6-positions of the quinazolinone ring are particularly influential in modulating biological activity. bohrium.comnih.gov

The exploration of hybrid molecules, where the quinazolinone scaffold is combined with other pharmacologically active moieties, represents a significant trend in current research. nih.gov This approach aims to develop multifunctional agents that can interact with multiple biological targets, potentially leading to enhanced therapeutic efficacy and reduced drug resistance. nih.gov The therapeutic targets of interest for substituted quinazolinones are diverse and include protein kinases, enzymes, and receptors implicated in a range of diseases. nih.govmdpi.commdpi.com

Specific Research Focus on 3-methyl-6-nitroquinazolin-4(3H)-one within Contemporary Medicinal Chemistry

Within the expansive field of quinazolinone research, 3-methyl-6-nitroquinazolin-4(3H)-one has garnered attention primarily as a key synthetic intermediate and a structural motif in the design of novel bioactive compounds. The synthesis of this specific compound is well-documented, often involving the methylation of 6-nitroquinazolin-4(3H)-one. chemicalbook.com

The academic interest in 3-methyl-6-nitroquinazolin-4(3H)-one is largely driven by the established biological significance of the 6-nitro substitution on the quinazolinone ring. The presence of a nitro group, an electron-withdrawing moiety, at the 6-position has been shown to be advantageous for certain biological activities, including anticancer and antimicrobial effects. mdpi.comnih.gov For instance, several studies have highlighted the potential of 6-nitroquinazoline (B1619102) derivatives as inhibitors of epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov

The methyl group at the 3-position is a common and synthetically accessible substitution that can influence the compound's physicochemical properties, such as lipophilicity, which in turn can affect its biological activity and pharmacokinetic profile. nih.gov

While extensive biological studies focusing solely on 3-methyl-6-nitroquinazolin-4(3H)-one are not widely reported, its importance lies in its role as a foundational building block. Researchers utilize this compound to synthesize more complex derivatives, exploring the impact of further substitutions on the quinazolinone scaffold. nih.govmdpi.comnih.gov Therefore, the specific research focus on 3-methyl-6-nitroquinazolin-4(3H)-one is centered on its utility in medicinal chemistry for the generation of novel therapeutic candidates.

Table 2: Chemical Compound Information

| Compound Name |

|---|

| 3-methyl-6-nitroquinazolin-4(3H)-one |

| 6-nitroquinazolin-4(3H)-one |

| Febrifugine |

| Gefitinib |

| Erlotinib |

Properties

IUPAC Name |

3-methyl-6-nitroquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-11-5-10-8-3-2-6(12(14)15)4-7(8)9(11)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKHWBJUIXIVFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166956 | |

| Record name | 4(3H)-Quinazolinone, 3-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16064-13-4 | |

| Record name | 3-Methyl-6-nitro-4(3H)-quinazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016064134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC73546 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Quinazolinone, 3-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-6-nitro-4(3H)-quinazolinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2H9HL4VAJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Derivatization Strategies of 3 Methyl 6 Nitroquinazolin 4 3h One

Transformations of the Nitro Group at Position 6

The nitro group at the 6-position is a key functional handle that can be readily transformed into other functional groups, most notably an amino group. This conversion is a crucial step in the synthesis of many biologically active quinazolinone derivatives.

The reduction of the nitro group in 3-methyl-6-nitroquinazolin-4(3H)-one to a primary amine is a common and well-established transformation. masterorganicchemistry.com This reaction opens up a plethora of possibilities for further derivatization. Several reductive methods can be employed, ranging from catalytic hydrogenation to the use of metallic reagents in acidic media. masterorganicchemistry.com

Commonly used methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method and often employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.comwikipedia.org The reaction is typically carried out under a hydrogen atmosphere. commonorganicchemistry.com One of the advantages of catalytic hydrogenation is that it can often be performed under neutral pH conditions. masterorganicchemistry.com

Metal-based Reducing Agents: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl), are effective for the reduction of nitroarenes. masterorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild and useful reagent for this purpose. commonorganicchemistry.com

Other Reducing Agents: Sodium sulfide (B99878) (Na₂S) can be a suitable alternative for substrates that are not compatible with hydrogenation or acidic conditions. commonorganicchemistry.com

The resulting 6-amino-3-methylquinazolin-4(3H)-one is a versatile intermediate that can undergo a variety of subsequent reactions, such as diazotization, acylation, and alkylation, to introduce further diversity into the quinazolinone scaffold.

| Reagent/Catalyst | Conditions | Remarks |

| H₂/Pd-C | Hydrogen atmosphere | Commonly used, efficient, can be performed at neutral pH. masterorganicchemistry.comcommonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen atmosphere | Effective, can be used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Acidic medium | A classic and cost-effective method. masterorganicchemistry.comcommonorganicchemistry.com |

| SnCl₂ | Acidic or neutral medium | A mild reducing agent. commonorganicchemistry.com |

| Zn/AcOH or Zn/HCl | Acidic medium | Another effective metal-based reducing agent. masterorganicchemistry.comcommonorganicchemistry.com |

| Na₂S | - | Useful for sensitive substrates, can offer selectivity. commonorganicchemistry.com |

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. orientjchem.org The generally accepted mechanism involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO), followed by further reduction to a hydroxylamine (B1172632) (R-NHOH), and finally to the amine (R-NH₂). orientjchem.org

The electronic nature of the substituents on the aromatic ring can influence the rate of reduction. The presence of electron-withdrawing groups, such as the quinazolinone core itself, can facilitate the reduction of the nitro group. Conversely, electron-donating groups can slow down the reaction. orientjchem.org The kinetics of the reduction of substituted nitroaromatic compounds have been studied, and it has been shown that the rate of reduction can be dependent on the position and nature of the substituents. orientjchem.org

Electrophilic and Nucleophilic Substitution Reactions on the Quinazolinone Ring System

The quinazolinone ring system can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is highly dependent on the substitution pattern and the reaction conditions.

The presence of the electron-withdrawing nitro group at position 6 deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Any electrophilic substitution would be expected to occur at positions meta to the nitro group, which are positions 5 and 7. However, such reactions are not commonly reported for 6-nitroquinazolinones due to the deactivated nature of the ring.

On the other hand, the electron-deficient nature of the quinazolinone ring, further enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com For SNAr to occur, a good leaving group is typically required on the aromatic ring. For instance, in related 7-chloro-6-nitroquinazolin-4(3H)-one, the chlorine atom at position 7 can be displaced by nucleophiles. mdpi.com The nitro group at position 6 activates the ring for this nucleophilic attack. mdpi.com

Functional Group Interconversions and Diversification of the Quinazolinone Core

Functional group interconversion is a powerful strategy for the diversification of the 3-methyl-6-nitroquinazolin-4(3H)-one core. The primary example of this is the reduction of the nitro group to an amine, as discussed in section 3.1.1. The resulting 6-amino group can then be further functionalized. For example, it can be acylated to form amides, which can modulate the electronic properties and biological activity of the molecule. masterorganicchemistry.com

Furthermore, other parts of the molecule can be modified. For instance, the methyl group at position 3 can be introduced via alkylation of the corresponding N-unsubstituted quinazolinone. chemicalbook.com The reactivity of the quinazolinone core allows for a wide range of synthetic transformations to generate a library of derivatives with diverse functionalities. researchgate.netnih.gov

Multi-Component Reaction Approaches for Accessing Novel Quinazolinone Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. acs.orgnih.govresearchgate.net MCRs have been successfully employed for the synthesis of a wide variety of quinazolinone derivatives. openmedicinalchemistryjournal.com

While not directly starting from 3-methyl-6-nitroquinazolin-4(3H)-one, MCRs provide a powerful approach to access diverse quinazolinone scaffolds that can be subsequently nitrated or can incorporate nitro-substituted starting materials. For example, the Ugi four-component reaction (Ugi-4CR) has been utilized to synthesize polycyclic quinazolinones. acs.orgnih.govresearchgate.net This reaction typically involves an acid, an amine, a carbonyl compound, and an isocyanide. acs.orgnih.govresearchgate.net By carefully choosing the starting materials, complex quinazolinone-based architectures can be rapidly assembled.

Another example is the use of MCRs to synthesize benzimidazo-quinazolinones from aromatic aldehydes, 2-aminobenzimidazole, and dimedone. openmedicinalchemistryjournal.com These approaches highlight the versatility of MCRs in generating structural diversity around the quinazolinone core, which is a key aspect in the discovery of new therapeutic agents.

| Multi-Component Reaction | Starting Materials | Product Type |

| Ugi-4CR | Acid, Amine, Carbonyl, Isocyanide | Polycyclic Quinazolinones |

| - | Aromatic aldehydes, 2-aminobenzimidazole, dimedone | Benzimidazo-quinazolinones |

Computational and Theoretical Investigations of 3 Methyl 6 Nitroquinazolin 4 3h One and Its Analogues

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties, which collectively govern the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the ground-state geometries of molecules like 3-methyl-6-nitroquinazolin-4(3H)-one and its analogues. nih.govresearchgate.net The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. A common approach involves using the B3LYP functional combined with a basis set such as 6-31G* or 6-31+G*. nih.govsemanticscholar.org For quinazolinone derivatives, DFT calculations have been successfully used to determine optimized structures, from which various molecular and physicochemical properties can be derived. researchgate.netsemanticscholar.org These optimized geometries form the foundation for all further computational analyses, including the calculation of electronic orbitals, reactivity descriptors, and molecular docking simulations. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. irjweb.comlibretexts.org The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are crucial for describing a molecule's reactivity and kinetic stability. irjweb.comresearchgate.net

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Generic Quinazolinone Schiff Base | -6.29 | -1.81 | 4.48 |

| Substituted Quinazolinone Derivative | -5.85 | -2.15 | 3.70 |

| Another Quinazolinone Analogue | -6.10 | -1.95 | 4.15 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov An MEP map displays the electrostatic potential on the surface of a molecule, typically represented by a color scale. wolfram.com Regions of negative potential (usually colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net Green areas represent neutral potential. nih.gov

For a compound like 3-methyl-6-nitroquinazolin-4(3H)-one, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro (NO₂) group and the carbonyl (C=O) group, identifying these as the primary sites for electrophilic interactions. nih.gov Positive potential would likely be localized around the hydrogen atoms of the methyl group and the aromatic ring. This analysis provides a clear, visual guide to the molecule's reactive sites. researchgate.netresearchgate.net

To quantify the reactivity suggested by FMO theory and MEP maps, a set of global and local reactivity descriptors derived from DFT can be calculated. researchgate.netchemrxiv.org

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating how easily a molecule will undergo electronic changes. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. nih.govresearchgate.net

Local Descriptors pinpoint reactivity at specific atomic sites within the molecule.

Fukui Function (f(r)): This is a crucial local descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.orgscm.com It helps identify the most nucleophilic (prone to electrophilic attack) and electrophilic (prone to nucleophilic attack) sites within the molecule with atomic precision. wikipedia.orgresearchgate.net Calculations of Fukui functions for quinoline (B57606) and quinazolinone derivatives have been used to determine the most reactive sites for potential chemical reactions or interactions. researchgate.netresearchgate.netasianpubs.org

| Compound Type | Hardness (η) (eV) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| Quinazolinone Analogue A | 2.24 | 4.05 | 3.65 |

| Quinazolinone Analogue B | 2.15 | 3.98 | 3.68 |

| Quinazolinone Analogue C | 2.31 | 4.11 | 3.66 |

Molecular Modeling and Simulation Methodologies

Building on the foundation of quantum chemical calculations, molecular modeling and simulation techniques are used to predict how a molecule interacts with larger biological systems, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. kemdikbud.go.idijlpr.com The simulation predicts the binding mode and calculates a "docking score," which is an estimation of the binding affinity (e.g., in kcal/mol). ijlpr.com A lower (more negative) score generally indicates a stronger, more favorable binding interaction.

Quinazolinone analogues have been extensively studied using molecular docking against various protein targets, particularly kinases involved in cancer, such as Epidermal Growth Factor Receptor (EGFR). nih.govekb.egnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the quinazolinone scaffold and amino acid residues in the protein's active site. nih.govnih.gov For instance, docking studies have shown that the nitrogen atom of the quinazoline (B50416) moiety can form crucial hydrogen bonds with residues like Thr766 in the EGFR active site, anchoring the ligand in place. nih.gov By analyzing these interactions, researchers can rationalize the biological activity of existing compounds and design new derivatives with improved affinity and selectivity. nih.gov

| Quinazolinone Analogue | Protein Target | Binding Affinity (kcal/mol) |

|---|---|---|

| Derivative 5Df6 | ACVR1 (ALK2) kinase | -8.22 |

| Derivative 5Dd4 | ACVR1 (ALK2) kinase | -7.94 |

| Derivative 5Df6 | P38alpha kinase | -7.19 |

| Iodinated Derivative 3d | Dihydrofolate Reductase (DHFR) | -7.50 |

| Generic Derivative | EGFR Kinase | -5.80 |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions and Conformational Stability

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of a ligand-protein complex over time, providing insights that static models like molecular docking cannot. For quinazolinone derivatives, MD simulations are crucial for assessing the stability of the binding pose within a target protein's active site and understanding the conformational changes that influence binding affinity.

In studies involving quinazolinone analogues targeting proteins such as the Epidermal Growth Factor Receptor (EGFR), Poly (ADP-ribose) polymerase 1 (PARP1), and STAT3, MD simulations are employed to validate docking results and analyze the durability of key interactions. tandfonline.comnih.govnih.gov The process typically involves placing the docked ligand-protein complex in a simulated physiological environment (a water box with ions) and calculating the trajectory of all atoms over a set period, often extending to hundreds of nanoseconds. tandfonline.comnih.gov

Key parameters analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein backbone and the ligand's heavy atoms from their initial positions. A stable, converging RMSD value over the simulation time suggests that the ligand has found a stable binding mode and the protein structure is not significantly perturbed.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible and rigid regions of the protein upon ligand binding. This helps to understand how the ligand affects the protein's local dynamics.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often applied to MD simulation trajectories to estimate the binding free energy of the ligand-protein complex. tandfonline.comnih.gov This provides a more accurate prediction of binding affinity than docking scores alone.

For instance, MD simulations performed on quinazolinone derivatives targeting EGFR have demonstrated the stability of hydrogen bonds and hydrophobic interactions with key residues in the active site. nih.govnih.gov These simulations confirm that the quinazolinone scaffold provides a stable anchor for the molecule, allowing its substituents to engage in favorable interactions, thus ensuring sustained inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are foundational computational strategies in drug design. They aim to establish a mathematical or hypothetical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds, identifying key structural features, and guiding the optimization of lead candidates.

Development and Validation of 2D and 3D QSAR Models for Activity Prediction

QSAR models are developed by correlating physicochemical properties or 3D fields of a set of molecules with their experimentally determined biological activities (e.g., IC₅₀ values). For quinazolinone analogues, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to build robust predictive models. nih.govnih.govunar.ac.idnih.gov

The development of a 3D-QSAR model involves several key steps:

Data Set Collection: A series of structurally related quinazolinone derivatives with a range of biological activities is compiled. unar.ac.id

Molecular Alignment: This is a critical step where all molecules in the dataset are superimposed based on a common scaffold, such as the quinazolin-4-one core. nih.govunar.ac.id

Model Generation: In CoMFA, steric and electrostatic fields are calculated around the aligned molecules. In CoMSIA, additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor are also considered. nih.gov Partial Least Squares (PLS) regression is then used to correlate the variations in these fields with the variations in biological activity. doi.org

Validation: The predictive power of the generated model is rigorously tested. Internal validation is performed using methods like leave-one-out cross-validation (yielding a Q² value), while external validation involves using the model to predict the activity of a separate test set of compounds (yielding an R²pred value). nih.govunar.ac.id

Robust 3D-QSAR models for quinazolin-4(3H)-one analogues have shown high correlation coefficients (R²) and predictive abilities (Q²), indicating their reliability for activity prediction. nih.govnih.gov The graphical output of these models, known as contour maps, provides visual guidance for drug design, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov

Table 1: Representative Statistical Parameters for 3D-QSAR Models of Quinazolinone Analogues

| Model Type | Target | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (External Validation) | Reference |

|---|---|---|---|---|---|

| CoMFA | EGFR | 0.570 | 0.855 | 0.657 | nih.gov |

| CoMSIA | EGFR | 0.599 | 0.895 | 0.681 | nih.gov |

| 3D-QSAR | Clk4 | 0.79 | 0.88 | - | nih.gov |

| 3D-QSAR | Dyrk1A | 0.82 | 0.85 | - | nih.gov |

Pharmacophore Elucidation for Identification of Essential Structural Features for Biological Activity

A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. Pharmacophore models are generated from a set of active compounds to identify the common features responsible for their interaction with a biological target. dovepress.com These models serve as 3D queries for searching compound databases to find novel molecules with the desired activity. nih.gov

For quinazolinone derivatives, pharmacophore models have been developed for various targets. nih.govdoi.orgnih.gov Typically, these models consist of a combination of features such as hydrogen bond acceptors (A), hydrogen bond donors (D), aromatic rings (R), and hydrophobic groups (H).

Analysis of quinazolinone-based inhibitors often reveals a common pharmacophore pattern:

Aromatic Rings (R): The fused rings of the quinazolinone core frequently serve as an essential aromatic feature.

Hydrogen Bond Acceptor (A): The carbonyl oxygen at the 4-position and the nitrogen at the 1-position of the quinazolinone ring are often critical hydrogen bond acceptors, forming key interactions with hinge region residues in kinases like EGFR. doi.org

Additional Features: Depending on the substitution pattern and the target protein, other features like hydrophobic groups or additional aromatic rings are included to account for interactions in specific pockets of the binding site.

By developing and validating pharmacophore models, researchers can distill the complex structural information of active molecules into a simple, qualitative model that captures the essence of molecular recognition. nih.govnih.gov

Table 2: Common Pharmacophore Features Identified for Quinazolinone Analogues

| Feature Type | Description | Common Location on Quinazolinone Scaffold |

|---|---|---|

| Hydrogen Bond Acceptor (A) | Accepts a hydrogen bond from the protein. | Carbonyl oxygen at C4; Nitrogen at N1. |

| Aromatic Ring (R) | Participates in π-π stacking or hydrophobic interactions. | The quinazolinone fused ring system. |

| Hydrophobic Group (H) | Occupies hydrophobic pockets in the binding site. | Substituents at various positions (e.g., C6, C7). |

| Hydrogen Bond Donor (D) | Donates a hydrogen bond to the protein. | Substituents containing -NH or -OH groups. |

Virtual Screening and Lead Optimization Guided by Computational Models

The ultimate application of QSAR and pharmacophore models is to accelerate the drug discovery process through virtual screening and lead optimization. researchgate.net Virtual screening involves using computational models to search large databases of chemical compounds (such as ZINC or eMolecules) to identify a smaller subset of molecules that are likely to be active. nih.govnih.govderpharmachemica.com

The typical workflow is hierarchical:

Pharmacophore-Based Screening: A validated pharmacophore model is used as a fast 3D filter to rapidly screen millions of compounds, retaining only those that match the required chemical features in the correct spatial arrangement. nih.govfrontiersin.org

Molecular Docking: The hits from the pharmacophore screen are then docked into the target protein's active site to predict their binding orientation and estimate their binding affinity. nih.govderpharmachemica.com

QSAR-Based Prediction: The most promising candidates from docking are then passed through a validated QSAR model to predict their biological activity more quantitatively. nih.govfrontiersin.org

This multi-step process efficiently funnels a vast chemical space down to a manageable number of high-priority candidates for experimental testing.

Furthermore, the contour maps generated from 3D-QSAR studies are invaluable for lead optimization. nih.gov These maps indicate specific regions around the molecule where certain properties are favorable or unfavorable for activity. For example, a CoMFA map might show a green-colored region near the 6-position of the quinazolinone ring, suggesting that adding a bulky, sterically favorable group there would enhance binding and activity. Conversely, a yellow region would indicate that bulky groups are disfavored. This detailed structural insight allows medicinal chemists to rationally design new analogues, like derivatives of 3-methyl-6-nitroquinazolin-4(3H)-one, with improved potency and selectivity. unar.ac.id

Structure Activity Relationship Sar Studies and Molecular Target Engagement of Quinazolinone Derivatives

General Principles of Quinazolinone Scaffold Design and Optimization for Specific Biological Profiles

The quinazolinone nucleus, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, serves as a privileged scaffold in drug discovery. bohrium.comnih.gov Its therapeutic potential is vast, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, among others. nih.govacs.orgmdpi.com The biological activity of these compounds can be finely tuned through strategic substitutions on the quinazolinone core. Structure-activity relationship (SAR) studies have consistently shown that positions 2, 3, and 6 are critical for modulating the pharmacological effects. mdpi.comacs.org

Position 2: Substitutions at the C2 position are crucial for activity. The introduction of methyl, thiol, or substituted aromatic groups at this position has been shown to be essential for antimicrobial activities. bohrium.comacs.org For instance, linking different heterocyclic moieties or aryl groups can significantly influence the compound's interaction with biological targets.

Position 3: The N3 position is another key site for modification. Attaching various substituents, including alkyl groups, substituted phenyl rings, or heterocyclic moieties, can enhance or alter the biological profile. mdpi.comacs.org The nature of the substituent at N3 can impact the molecule's lipophilicity, steric hindrance, and hydrogen bonding capacity, thereby affecting its binding affinity to target enzymes or receptors.

Positions 6 and 8: The benzene ring portion of the scaffold, particularly positions 6 and 8, provides further opportunities for optimization. The introduction of halogen atoms, such as iodine or bromine, at these positions has been reported to significantly improve antibacterial activity. acs.orgmdpi.com This is often attributed to the increased lipophilicity and the ability of halogens to form halogen bonds with target proteins. researchgate.net

The general strategy in quinazolinone scaffold design involves a systematic variation of these key positions to create a library of compounds. researchgate.netekb.eg These derivatives are then screened for activity against specific biological targets, and the results are used to build a comprehensive SAR model. This iterative process of design, synthesis, and testing allows medicinal chemists to optimize lead compounds for enhanced potency, selectivity, and improved pharmacokinetic properties. nih.gov

Influence of the Nitro Group and its Derivatives at C6 on Biological Potency

The electronic nature of substituents on the quinazolinone ring plays a pivotal role in determining biological potency. The nitro group (NO₂), a strong electron-withdrawing group, significantly influences the molecule's properties when placed at the C6 position.

The nitration of the 4(3H)-quinazolinone core typically occurs at the C6 position. mdpi.com The presence of a nitro group at this position has been linked to various biological activities. For instance, some studies have shown that 6-nitro substituted quinazolines can act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov The electron-withdrawing nature of the nitro group can modulate the electronic distribution of the entire ring system, potentially enhancing its interaction with the ATP-binding site of kinases like EGFR. researchgate.net

In other contexts, the nitro group has been found to be important for antimicrobial effects. Studies on different heterocyclic scaffolds have demonstrated that a nitro group at an analogous position can be essential for antibacterial activity. tandfonline.com Furthermore, certain quinazoline (B50416) derivatives featuring nitro groups have shown maximum antitubercular activity against Mycobacterium tuberculosis. nih.gov The potent bioactivity is often attributed to the ability of the nitro group to participate in redox reactions within the target cell or to form specific interactions within the active site of an enzyme.

The chemical reduction of a nitro group to an amino (NH₂) group represents a significant modification of its stereoelectronic properties, transforming a strong electron-withdrawing group into an electron-donating one. This change can drastically alter the biological activity profile of the molecule.

Research on certain quinazolinone antibacterials has demonstrated that the reduction of a nitroaromatic group to its corresponding aniline (B41778) (amino) derivative can lead to a restoration or improvement of activity. researchgate.net In one study, the nitro compound was inactive, but its amino counterpart regained antibacterial efficacy. researchgate.net This suggests that for some target interactions, the electron-donating and hydrogen-bond-donating properties of the amino group are more favorable than the electron-withdrawing nature of the nitro group.

Stereoelectronic Effects of Substituents at N3 and Other Positions on Ligand-Target Interactions

The methyl group is electron-donating through induction and can influence the electron density of the adjacent carbonyl group and the pyrimidine ring. Computational quantum chemical studies on quinazoline derivatives have been used to explore the effects of various substituents on their electronic and thermodynamic characteristics. bohrium.comnih.gov These studies help in understanding how modifications alter the molecule's electrostatic potential surface, which is crucial for its recognition by and binding to a target protein. nih.gov

The size and nature of the N3 substituent also dictate the steric profile of the molecule. A bulky group might prevent the compound from fitting into a narrow active site, whereas a smaller group like methyl allows for more accessible binding conformations. The N3 position is often involved in establishing key interactions within the target's binding pocket, and modifications here can directly impact potency and selectivity. For instance, SAR studies have shown that attaching different heterocyclic moieties at position 3 can significantly increase biological activity. mdpi.com

Elucidation of Molecular Targets and Their Inhibition/Modulation by Quinazolinone-Based Compounds

The broad bioactivity of the quinazolinone scaffold is a result of its ability to interact with a wide array of molecular targets, primarily enzymes involved in critical cellular pathways. The specific substitution pattern on the quinazolinone core dictates its selectivity and mechanism of action against these targets.

Quinazolinone derivatives have been identified as inhibitors of numerous enzymes, making them valuable leads for therapeutic development.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): The quinazoline scaffold is a cornerstone for many EGFR inhibitors used in cancer therapy. researchgate.netnih.govresearchgate.net These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, which blocks downstream signaling pathways that promote cell proliferation and survival. tandfonline.com The 4-anilinoquinazoline (B1210976) pharmacophore is a classic feature for EGFR inhibition, and modifications at the C6 and N3 positions can further enhance potency and selectivity. researchgate.netresearchgate.net

Phosphoinositide 3-Kinase delta (PI3Kδ): Certain quinazolinone derivatives have been developed as potent and selective inhibitors of PI3Kδ, an enzyme crucial for immune cell signaling. acs.orgnih.govresearchgate.net Inhibition of PI3Kδ is a therapeutic strategy for hematological malignancies and inflammatory diseases. nih.gov The quinazolinone core serves as a scaffold to position key functionalities that interact with the hinge region and affinity pocket of the enzyme. acs.orgresearchgate.net

Cyclooxygenase (COX-2): Quinazolinone derivatives have been designed as selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. tandfonline.comresearchgate.netnih.gov These compounds block the cyclooxygenase active site, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. acs.orgresearchgate.net SAR studies have shown that specific substitutions on the quinazolinone ring are crucial for achieving selectivity for COX-2 over the COX-1 isoform. mdpi.com

Dihydrofolate Reductase (DHFR): The quinazolinone framework has been utilized to develop inhibitors of DHFR, an essential enzyme in the folic acid pathway required for the synthesis of nucleotides and DNA. tandfonline.com By mimicking the structure of folic acid, these compounds bind to the active site of DHFR, leading to a depletion of tetrahydrofolate and subsequent arrest of DNA replication. researchgate.net This mechanism makes them effective as both anticancer and antibacterial agents.

Breast Cancer Resistance Protein (BCRP): BCRP is an ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer by effluxing chemotherapeutic agents out of tumor cells. acs.org Some quinazoline derivatives have been identified as potent BCRP inhibitors. mdpi.com They act by binding to the transporter, often as competitive substrates, thereby preventing the efflux of anticancer drugs and restoring their efficacy. acs.org SAR studies indicate that electron-withdrawing groups on an aniline ring at position 4 can lead to high BCRP inhibition potency. mdpi.com

Poly-(ADP-ribose)-Polymerase (PARP): The quinazolinone scaffold has been employed as a bioisostere of the phthalazinone core found in established PARP inhibitors like Olaparib. researchgate.net PARP enzymes are critical for DNA repair. researchgate.net In cancers with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP leads to synthetic lethality and selective cancer cell death. researchgate.net The quinazolinone core occupies the nicotinamide (B372718) binding site of the PARP active site, with the carbonyl group forming key hydrogen bonds. researchgate.netresearchgate.net

Tubulin Polymerization: Several quinazolinone derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization. researchgate.net Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.

Thymidylate Synthase (TS): Quinazolinone-based antifolates are well-known inhibitors of thymidylate synthase (TS), a crucial enzyme for the de novo synthesis of thymidylate, a necessary precursor for DNA replication. acs.org These compounds compete with the natural substrate, deoxyuridine monophosphate (dUMP), for binding to the TS active site. Inhibition of TS leads to "thymineless death" in rapidly dividing cells, making it an effective anticancer strategy. researchgate.netresearchgate.net

Topoisomerase I: Topoisomerases are enzymes that resolve topological stress in DNA during replication and transcription. researchgate.net Topoisomerase I inhibitors trap the enzyme-DNA cleavage complex, leading to lethal double-strand breaks. Certain quinazoline derivatives have been designed as topoisomerase I inhibitors, demonstrating a potent mechanism for inducing apoptotic cell death in cancer cells. researchgate.net

The table below summarizes the inhibitory activities of selected quinazolinone derivatives against various enzyme targets as reported in the literature.

| Compound Series/Derivative | Target Enzyme | Reported Activity (IC₅₀) | Reference |

| Pyrazoloquinazoline derivative 3j | COX-2 | 47 nM | researchgate.net |

| 2-substituted mercapto-quinazolinone 4 | COX-2 | 0.33 µM | |

| 2-thieno-quinazolinone 16 | Antitumor (General) | GI₅₀ = 12.7 µM | nih.gov |

| Quinazolinone derivative 3d | S. aureus DHFR | 0.769 µM | tandfonline.com |

| Quinazolinone derivative 3e | E. coli DHFR | 0.158 µM | tandfonline.com |

| Quinazolinone derivative 12c | PARP-1 | 30.38 nM | researchgate.net |

| 2,3-dihydroquinazolin-4(1H)-one 32 | Tubulin Polymerization | - | |

| Quinazoline derivative Q19 | Antitumor (HT-29 cell line) | 51 nM |

Receptor Modulation and Interference with Cellular Signal Transduction Pathways

Quinazolinone derivatives have been extensively studied for their ability to modulate various receptors and interfere with cellular signal transduction pathways, positioning them as significant candidates in drug discovery. The versatility of the quinazolinone scaffold allows for substitutions that can fine-tune their biological activity, including the inhibition of key enzymes in signaling cascades.

One area of significant interest is the development of quinazolinone-based inhibitors for protein kinases. For instance, a series of 3-N-methylquinazoline-4(3H)-one based inhibitors have been designed as potent and selective ATP-competitive inhibitors of B-Raf kinase. doi.orgnih.gov The Ras/Raf/MEK/ERK (MAPK) signaling pathway is crucial for cell proliferation, differentiation, and survival, and mutations in the BRAF gene can lead to its constitutive activation, a common occurrence in melanoma. doi.org Optimization of the 3-N-methylquinazoline-4(3H)-one scaffold has led to the identification of potent and orally bioavailable agents with robust tumor growth inhibition in xenograft models. doi.org This work highlights how modifications to the quinazolinone core can transform a multikinase inhibitor into a selective one. doi.org

Furthermore, quinazolinone derivatives have been investigated for their anti-inflammatory properties through the inhibition of signaling pathways like NF-κB. nih.gov The NF-κB pathway is a critical regulator of genes involved in inflammation, including cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS). nih.gov Studies have shown that certain quinazolinone derivatives can significantly inhibit the expression of these inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov The structure-activity relationship (SAR) studies in this context reveal that the nature of substituents on the quinazolinone ring plays a crucial role in their inhibitory activity. For example, derivatives with aliphatic substituents at the R³ position have demonstrated good to excellent inhibition of inflammatory gene expression. nih.gov

Table 1: Selected Quinazolinone Derivatives and their Activity on Cellular Signaling Pathways

| Compound/Derivative Class | Target/Pathway | Observed Effect |

|---|---|---|

| 3-N-methylquinazoline-4(3H)-one based inhibitors | B-Raf Kinase (MAPK pathway) | Potent and selective inhibition of B-RafV600E kinase. doi.org |

| Quinazolinone derivatives with aliphatic R³ substituents | NF-κB Pathway | Inhibition of COX-2, iNOS, and IL-1β mRNA expression. nih.gov |

| 2,3-substituted quinazolinones with electron-donating moieties | Oxidative Stress Pathways | Significant antioxidant and DNA-protective effects. mdpi.com |

| Quinazolin-4(3H)-one derivatives | Multiple Tyrosine Kinases (CDK2, HER2, EGFR) | Potent inhibitory activity against several tyrosine kinases. nih.govnih.gov |

Mechanisms of DNA Interaction, Including Intercalation and Photo-Cleavage

The interaction of quinazolinone derivatives with DNA is a critical aspect of their mechanism of action, particularly for their potential anticancer properties. These interactions can occur through various modes, with intercalation and photo-cleavage being of significant interest.

DNA Intercalation

DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. This process can lead to structural changes in the DNA, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription, ultimately leading to cell death. nih.govresearchgate.net The planar aromatic structure of the quinazolinone nucleus makes it a suitable scaffold for designing DNA intercalating agents. nih.gov

Several studies have focused on synthesizing and evaluating quinazolinone derivatives as DNA intercalators. For example, novel series of doi.orgnih.govmdpi.comtriazolo[4,3-c]quinazoline derivatives have been designed and shown to exhibit significant DNA binding affinity. nih.gov Molecular docking studies have further elucidated the binding modes of these compounds within the DNA-Topo II complex, suggesting that their cytotoxic effects are at least in part due to their DNA intercalating ability. nih.gov

DNA Photo-Cleavage

Certain quinazolinone derivatives have been shown to induce DNA cleavage upon exposure to light, a property that is being explored for photodynamic therapy. The mechanism of photo-cleavage often involves the generation of reactive oxygen species (ROS) upon photoactivation, which can then damage the DNA backbone.

The presence of a nitro group at the 6-position of the quinazolinone ring appears to be a key feature for photo-cleavage activity. For instance, a simple 6-nitro derivative of quinazolinone was found to photodegrade human melanoma cell lines under UV-A irradiation. researchgate.net Furthermore, several 3-amido-2-methyl-6-nitro substituted quinazolinones have demonstrated excellent DNA photo-cleavage activity at low concentrations. researchgate.net The photoactive p-nitrobenzoyl group, when attached to a DNA intercalator like proflavine (B1679165), has also been shown to induce DNA scission upon UV irradiation. nih.gov This suggests that the nitro group in 3-methyl-6-nitroquinazolin-4(3H)-one could play a crucial role in its potential DNA photo-cleavage activity.

Table 2: DNA Interaction and Photo-Cleavage Activity of Quinazolinone Derivatives

| Compound/Derivative Class | Mechanism of DNA Interaction | Key Structural Features |

|---|---|---|

| doi.orgnih.govmdpi.comtriazolo[4,3-c]quinazoline derivatives | DNA Intercalation | Planar triazoloquinazoline scaffold. nih.gov |

| 6-nitro quinazolinone derivative | Photo-degradation of cellular components | 6-nitro substitution. researchgate.net |

| 3-amido-2-methyl-6-nitro substituted quinazolinones | DNA Photo-cleavage | 6-nitro and 3-amido-2-methyl substitutions. researchgate.net |

| Proflavine linked to p-nitrobenzoyl group | DNA Intercalation and Photo-cleavage | Intercalating proflavine and photoactive p-nitrobenzoyl group. nih.gov |

Multi-Targeting Approaches and Polypharmacology within the Quinazolinone Class

The concept of "one drug, one target" has been increasingly challenged in the treatment of complex multifactorial diseases like cancer. As a result, multi-targeting approaches and polypharmacology, where a single drug is designed to interact with multiple targets, have gained significant traction. The quinazolinone scaffold, with its chemical tractability and ability to interact with a wide range of biological targets, is well-suited for the development of multi-target agents. nih.gov

Quinazolinone derivatives have been successfully developed as inhibitors of multiple tyrosine kinases. nih.govnih.gov Tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. A series of quinazolin-4(3H)-one derivatives have been synthesized and shown to exhibit potent inhibitory activity against several tyrosine kinases, including cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR). nih.govnih.gov The ability of these compounds to hit multiple targets can lead to a more potent and broader spectrum of anticancer activity and may also help in overcoming drug resistance.

The development of 3-N-methylquinazoline-4(3H)-one based inhibitors also provides an interesting case study in polypharmacology. While the goal was to develop selective B-Raf inhibitors, the initial lead compounds often exhibited activity against multiple kinases. doi.org This highlights the inherent potential of the quinazolinone scaffold to be modulated for either selective or multi-targeted activity.

The exploration of quinazolinone derivatives in multi-targeting approaches is an active area of research. By strategically modifying the substituents on the quinazolinone ring, it is possible to design compounds that can simultaneously modulate different signaling pathways or target multiple enzymes involved in a disease process. This approach holds significant promise for the development of more effective therapies for a range of diseases.

Table 3: Examples of Multi-Targeting Approaches with Quinazolinone Derivatives

| Derivative Class | Multiple Targets | Therapeutic Area |

|---|---|---|

| Quinazolin-4(3H)-one derivatives | CDK2, HER2, EGFR, VEGFR2 | Cancer. nih.govnih.gov |

| 3-N-methylquinazoline-4(3H)-one based compounds | Multiple Kinases (initially), selective for B-Raf (optimized) | Cancer. doi.org |

Advanced Analytical Characterization Techniques in Quinazolinone Research

Spectroscopic Methods for Rigorous Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 3-methyl-6-nitroquinazolin-4(3H)-one. By interacting with the molecule using various forms of electromagnetic radiation, these methods reveal detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule, allowing for a complete structural map.

For 3-methyl-6-nitroquinazolin-4(3H)-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton. The aromatic protons on the quinazolinone ring system would appear in the typical downfield region, with their splitting patterns dictated by their positions relative to each other and the strongly electron-withdrawing nitro group. The proton at position 5 (H-5) would likely appear as a doublet, coupled to the proton at position 7. The proton at position 7 (H-7) would be a doublet of doublets, and the proton at position 8 (H-8) would be a doublet. The singlet for the N-methyl group (N-CH₃) would appear more upfield, and the proton on the heterocyclic ring (H-2) would also present as a singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, nine distinct signals are expected, one for each unique carbon atom. The carbonyl carbon (C=O) would have the most downfield chemical shift. The aromatic and heterocyclic carbons would resonate in the intermediate region, while the methyl carbon (N-CH₃) would be found in the most upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 3-methyl-6-nitroquinazolin-4(3H)-one

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | - | ~145-148 |

| H2 | ~8.2 (s, 1H) | - |

| N-CH₃ | ~3.5 (s, 3H) | ~30-35 |

| C4 | - | ~160-162 |

| C4a | - | ~148-150 |

| C5 | - | ~122-124 |

| H5 | ~8.9 (d, 1H) | - |

| C6 | - | ~144-146 |

| C7 | - | ~128-130 |

| H7 | ~8.6 (dd, 1H) | - |

| C8 | - | ~121-123 |

| H8 | ~7.9 (d, 1H) | - |

| C8a | - | ~120-122 |

Note: These are predicted values based on the analysis of similar quinazolinone structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. For 3-methyl-6-nitroquinazolin-4(3H)-one (molecular formula C₉H₇N₃O₃), the molecular weight is 205.17 g/mol . cymitquimica.comepa.gov In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 206.2, which has been experimentally confirmed. chemicalbook.com

The fragmentation pattern in mass spectrometry provides a structural fingerprint. The molecular ion of 3-methyl-6-nitroquinazolin-4(3H)-one is energetically unstable and can break down into smaller, characteristic fragments. libretexts.org Plausible fragmentation pathways include the loss of neutral molecules such as nitrogen dioxide (NO₂, 46 Da), carbon monoxide (CO, 28 Da), or a methyl radical (CH₃, 15 Da). The analysis of these fragments helps to confirm the presence of the nitro and methyl groups as well as the core quinazolinone structure.

Table 2: Plausible Mass Spectrometry Fragments for 3-methyl-6-nitroquinazolin-4(3H)-one

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 206 | [M+H]⁺ | - |

| 160 | [M+H - NO₂]⁺ | Loss of nitrogen dioxide |

| 178 | [M+H - CO]⁺ | Loss of carbon monoxide |

| 191 | [M+H - CH₃]⁺ | Loss of a methyl radical |

| 132 | [M+H - NO₂ - CO]⁺ | Loss of NO₂ and CO |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-methyl-6-nitroquinazolin-4(3H)-one would display characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would include a strong absorption from the carbonyl (C=O) group of the amide within the quinazolinone ring, typically seen around 1670-1700 cm⁻¹. The nitro group (NO₂) would exhibit two strong, characteristic stretching vibrations, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. Other notable absorptions would include C=C and C=N stretching vibrations from the aromatic and heterocyclic rings, as well as C-H stretching from the aromatic ring and the methyl group. derpharmachemica.com

Table 3: Characteristic IR Absorption Bands for 3-methyl-6-nitroquinazolin-4(3H)-one

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3000-3100 | Stretching |

| Alkyl C-H (Methyl) | 2850-2960 | Stretching |

| Amide C=O | 1670-1700 | Stretching |

| Aromatic C=C | 1500-1600 | Stretching |

| Nitro N-O | 1520-1560 | Asymmetric Stretching |

| Nitro N-O | 1345-1385 | Symmetric Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The quinazolinone ring system, being a conjugated aromatic system, acts as a chromophore. The presence of the nitro group, a powerful auxochrome and chromophore itself, extends this conjugation and influences the electronic transitions.

The UV-Vis spectrum of 3-methyl-6-nitroquinazolin-4(3H)-one is expected to show characteristic absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions. The highly conjugated system would likely result in strong absorptions in the UV region, potentially extending into the visible range, which could impart a yellowish color to the compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating mixtures and assessing the purity of compounds. They are also vital for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) for Reaction Progress and Purity Checks

Thin-Layer Chromatography (TLC) is a rapid, simple, and effective technique used to monitor the progress of a chemical synthesis and to perform preliminary purity checks. rsc.org In the synthesis of 3-methyl-6-nitroquinazolin-4(3H)-one from its precursor, 6-nitroquinazolin-4(3H)-one, TLC is the ideal method to track the reaction's advancement. chemicalbook.com

A small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting material and a "cospot" (a spot containing both the starting material and the reaction mixture). The plate is then developed in an appropriate solvent system, such as a 1:1 mixture of petroleum ether and ethyl acetate (B1210297), which is effective for separating the product from the starting material. chemicalbook.com

As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the more nonpolar methylated product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. TLC also serves as a quick check for the presence of impurities, which would appear as additional spots on the developed plate.

Liquid Chromatography-Mass Spectrometry (LC/MS) for High-Resolution Analysis

Liquid Chromatography-Mass Spectrometry (LC/MS) stands as a pivotal technique for the identification and characterization of 3-methyl-6-nitroquinazolin-4(3H)-one. This method combines the separation capabilities of liquid chromatography with the mass analysis power of mass spectrometry, allowing for high-resolution analysis of the compound.

In a typical LC/MS analysis, the compound is first dissolved in a suitable solvent and passed through a chromatographic column. The separation is achieved based on the compound's affinity for the stationary phase and the mobile phase. Following separation, the analyte is introduced into the mass spectrometer. Ionization of the 3-methyl-6-nitroquinazolin-4(3H)-one molecule allows it to be detected and analyzed based on its mass-to-charge ratio (m/z).

Research findings confirm the molecular weight of 3-methyl-6-nitroquinazolin-4(3H)-one to be approximately 205.17 g/mol . cymitquimica.comepa.gov In mass spectrometry, the compound is often detected as its protonated molecule [M+H]⁺. For 3-methyl-6-nitroquinazolin-4(3H)-one, this protonated ion is observed at an m/z of 206.2, confirming the addition of a single proton to the molecular structure. chemicalbook.com The molecular ion is energetically unstable and can break apart into smaller, charged fragments. These fragmentation patterns are unique to the molecule's structure and provide conclusive evidence for its identification. While specific fragmentation pathways for this compound are complex, the initial molecular ion peak is the most critical piece of data for its confirmation.

The high sensitivity of LC/MS allows for the detection of trace amounts of the compound, making it an invaluable tool in its analysis.

Table 1: Mass Spectrometric Data for 3-methyl-6-nitroquinazolin-4(3H)-one

| Identifier | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₇N₃O₃ | epa.gov |

| Average Molecular Weight | 205.173 g/mol | cymitquimica.comepa.gov |

| Monoisotopic Mass | 205.048741 g/mol | epa.gov |

X-ray Crystallography for Definitive Solid-State Structure Determination

While X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid, specific crystallographic data for 3-methyl-6-nitroquinazolin-4(3H)-one is not available in published literature.

Detailed crystallographic studies have been conducted on the parent compound, 6-nitroquinazolin-4(3H)-one. nih.govresearchgate.net These studies reveal crucial information about the crystal lattice, molecular geometry, and intermolecular interactions, such as hydrogen bonding, within the solid state of the non-methylated analogue. nih.gov However, the introduction of a methyl group at the N-3 position, as in 3-methyl-6-nitroquinazolin-4(3H)-one, would significantly alter these crystallographic parameters. Therefore, the data from the parent compound cannot be directly extrapolated to describe the crystal structure of its N-methylated derivative.

Emerging Trends and Future Directions in 3 Methyl 6 Nitroquinazolin 4 3h One Research

Development of Novel and Highly Efficient Synthetic Methodologies for Quinazolinone Scaffolds

Traditional methods for synthesizing quinazolin-4(3H)-ones, such as the Niementowski reaction, often require harsh conditions. tandfonline.com Modern research is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic routes. These emerging methodologies prioritize mild reaction conditions, high yields, and the use of non-toxic reagents, aligning with the principles of green chemistry.

Recent advancements include:

Microwave-Assisted Green Synthesis: The use of microwave irradiation, often in green solvents like ethanol, can dramatically reduce reaction times and improve yields for creating quinazolinone derivatives, such as 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one. mdpi.com

Deep Eutectic Solvents (DES): Formulations like choline (B1196258) chloride and urea (B33335) create a liquid medium that serves as both a solvent and a catalyst, enabling efficient one-pot synthesis of quinazolinones at moderate temperatures. tandfonline.com

Graphene Oxide Nanosheets: These nanomaterials have been employed as highly efficient and recyclable catalysts for the synthesis of quinazolin-4(3H)-ones in aqueous media, offering a sustainable approach to production. rsc.org

Copper-Catalyzed Reactions: An oxidant-free and mild strategy involving a copper-catalyzed azide-alkyne cycloaddition (CuAAC)/ring cleavage reaction has been developed to produce quinazolin-4(3H)-ones with high efficiency. nih.gov

Table 1: Comparison of Novel Synthetic Methodologies for Quinazolinone Scaffolds

| Methodology | Key Reagents/Catalysts | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Microwave-Assisted Synthesis | Microwave Irradiation, Ethanol | 120–150 °C, 20-33 min | Rapid, efficient, green solvent |

| Deep Eutectic Solvents (DES) | Choline chloride, Urea | 80 °C | Green, recyclable solvent/catalyst system |

| Graphene Oxide Catalysis | Graphene Oxide Nanosheets | Aqueous medium | High efficiency, catalyst recyclability, sustainable |

| CuAAC/Ring Cleavage | Copper Catalyst | Mild, oxidant-free | High yields, mild conditions |

Integration of Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the journey from a lead compound to a viable drug candidate. researchgate.net For the quinazolinone scaffold, these in silico methods provide profound insights into molecular interactions, helping to predict biological activity and guide synthetic efforts.

Key computational techniques being integrated into quinazolinone research include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. It has been used extensively to screen quinazolinone derivatives against key cancer-related targets like PARP-1, Topoisomerase II, VEGFR2, EGFR, and bacterial DNA gyrase, identifying promising candidates with high binding affinities. eurekaselect.comnih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical movements of atoms and molecules, providing insights into the stability of the ligand-protein complex over time. nih.gov

Density Functional Theory (DFT): Quantum mechanics calculations, particularly DFT, are employed to study the electronic properties of molecules. This has been used to correlate properties like the HOMO-LUMO energy gap and ionization potential of quinazolinone derivatives with their experimentally observed antioxidant activities. sapub.org

ADME Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds, helping to filter out candidates with poor drug-like characteristics early in the discovery process. eurekaselect.comeco-vector.com

Table 2: Application of Computational Approaches in Quinazolinone Research

| Computational Technique | Purpose | Example Molecular Targets |

|---|---|---|

| Molecular Docking | Predict binding affinity and interaction mode | PARP-1, EGFR, DNA Gyrase, CDK2 eurekaselect.commdpi.comnih.gov |

| Molecular Dynamics | Assess stability of ligand-target complex | VEGFR2, c-Met, Estrogen Receptor Alpha nih.gov |

| DFT Calculations | Correlate electronic structure with activity | N/A (predicts properties like antioxidant potential) sapub.org |

| ADME Prediction | Evaluate drug-likeness of compounds | N/A (evaluates compound properties) eco-vector.com |

Exploration of Unconventional Biological Activities and Identification of New Molecular Targets

While the anticancer and antimicrobial properties of quinazolinones are well-documented, current research is venturing into less conventional biological activities and identifying novel molecular targets. nih.govnih.gov This expansion of the therapeutic landscape could uncover new applications for derivatives like 3-methyl-6-nitroquinazolin-4(3H)-one.

Recent explorations have identified several new targets and activities:

Multiple Tyrosine Kinase Inhibition: Certain quinazolinone derivatives have shown potent inhibitory activity against a panel of tyrosine protein kinases, including CDK2, HER2, EGFR, and VEGFR2, suggesting their potential as broad-spectrum anticancer agents. nih.gov

DNA Gyrase Inhibition: As an antimicrobial strategy, quinazolinone compounds have been designed to specifically target bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria but absent in humans, offering a selective mechanism of action. mdpi.com

PARP-1 Inhibition: The enzyme Poly (ADP-ribose) polymerase-1 (PARP-1) is critical for DNA repair. Quinazolinones have been identified as potential PARP-1 inhibitors, a promising strategy for cancer therapy, particularly in conjunction with chemotherapy or for specific cancer types. eurekaselect.comeco-vector.com

DNA Photo-Disruptive Activity: An unconventional mechanism has been reported for certain 3-amino-2-methyl-quinazolin-4(3H)-ones, which were found to be photo-active and capable of causing DNA damage upon exposure to UVA or UVB radiation. mdpi.com

Herbicidal and Antifungal Activity: Beyond human medicine, the quinazolinone scaffold is being explored for agrochemical applications, with some derivatives showing potent antifungal activity against plant pathogens like Fusarium graminearum and others exhibiting herbicidal properties. nih.govmdpi.com

Table 3: Novel Molecular Targets and Biological Activities of Quinazolinone Derivatives

| Molecular Target / Activity | Therapeutic / Application Area |

|---|---|

| Multiple Tyrosine Kinases (CDK2, HER2, etc.) | Anticancer nih.gov |

| DNA Gyrase | Antibacterial mdpi.com |

| PARP-1 | Anticancer eco-vector.com |

| Tubulin Assembly Disruption | Anticancer nih.gov |

| DNA Photo-Disruption | Photochemotherapy (Anticancer) mdpi.com |

| Fungal Enzyme Inhibition | Agrochemical (Antifungal) nih.gov |

Interdisciplinary Research Paradigms in Quinazolinone-Based Chemical Biology and Drug Discovery

The development of quinazolinone-based therapeutics, including 3-methyl-6-nitroquinazolin-4(3H)-one, is increasingly driven by interdisciplinary collaboration. This paradigm integrates synthetic chemistry, computational modeling, molecular biology, and pharmacology to create a synergistic and highly efficient research pipeline.

This integrated approach involves a cyclical process:

Design and Prediction: Computational chemists use molecular docking and other in silico tools to design novel quinazolinone derivatives and predict their activity against specific biological targets. researchgate.net

Synthesis: Synthetic chemists then employ novel and efficient methodologies, often guided by green chemistry principles, to create the designed compounds. tandfonline.comnih.gov

Biological Evaluation: Biologists and pharmacologists test the synthesized compounds in vitro and in vivo to validate their biological activity, determine their potency (e.g., IC50 values), and elucidate their mechanism of action. nih.govnih.gov

Optimization: The experimental results are then fed back to the computational team to refine the models, leading to the design of a next generation of compounds with improved efficacy and drug-like properties.

This fusion of disciplines is crucial for navigating the complexities of drug discovery. It allows for the rational design of molecules with high specificity and potency, minimizing the trial-and-error that characterized earlier research efforts and accelerating the translation of promising scaffolds like quinazolinone from the laboratory to clinical and agricultural applications. nih.govsapub.org

Q & A

Q. What are the established synthetic routes for 3-methyl-6-nitroquinazolin-4(3H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via nitration of a precursor such as 3-methylquinazolin-4(3H)-one. A reported method involves treating the precursor with concentrated sulfuric acid and fuming nitric acid at 373 K for 1 hour, followed by recrystallization from acetic acid to obtain pure crystals . Key factors include temperature control (to avoid over-nitration) and acid concentration, which directly impact reaction efficiency. Lower yields may arise from incomplete nitration or side reactions, necessitating iterative optimization of stoichiometry and heating duration.

Q. Which spectroscopic techniques are most reliable for characterizing 3-methyl-6-nitroquinazolin-4(3H)-one?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, NMR in DMSO- reveals signals for the methyl group (δ ~3.5 ppm) and aromatic protons (δ 7.4–8.5 ppm), while NMR confirms carbonyl (δ ~162 ppm) and nitro group positions . Infrared (IR) spectroscopy identifies the C=O stretch (~1679 cm) and NO asymmetric stretching (~1520 cm). Mass spectrometry (ESI-HRMS) validates molecular weight (e.g., [M+H] at m/z 205.17) .

Q. How does the nitro group at the 6-position affect the compound’s reactivity in further functionalization?

The nitro group is electron-withdrawing, directing electrophilic substitution to the 5- and 7-positions of the quinazolinone ring. Reductive amination or catalytic hydrogenation can convert the nitro group to an amine, enabling downstream modifications for pharmacological studies . Care must be taken to avoid reduction of the quinazolinone core under harsh conditions.

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for 3-methyl-6-nitroquinazolin-4(3H)-one, and how are they addressed?